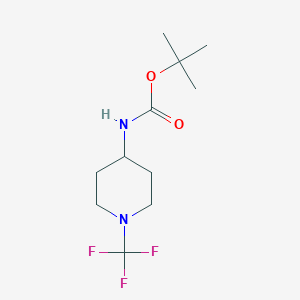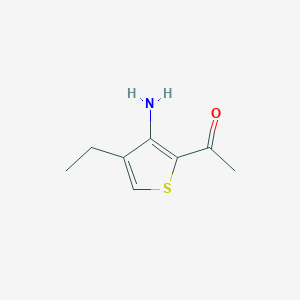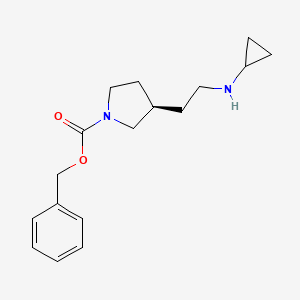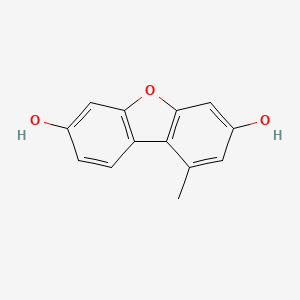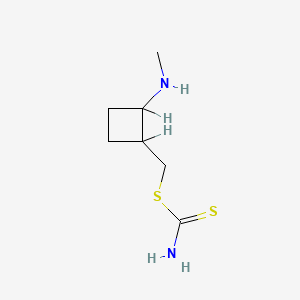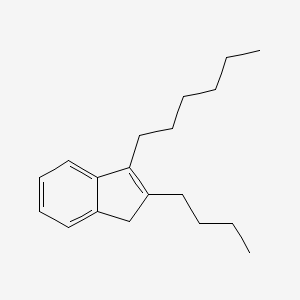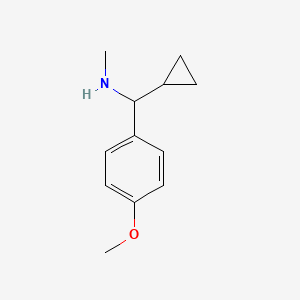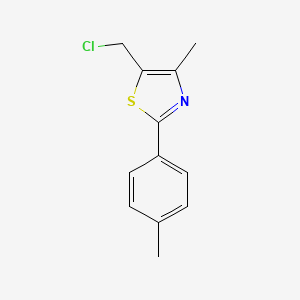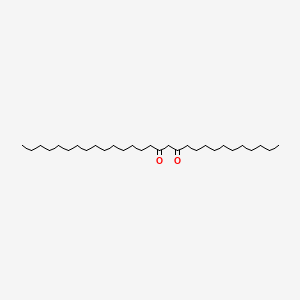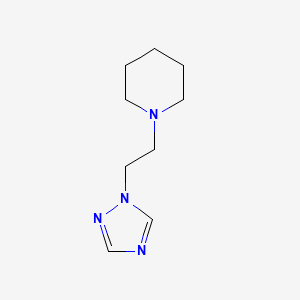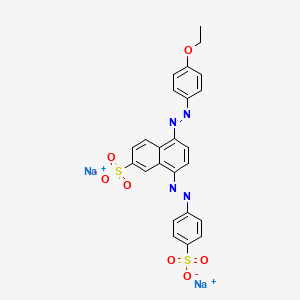
Disodium 5-((4-ethoxyphenyl)azo)-8-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound’s molecular formula is C24H18N4Na2O7S2 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-ethoxyaniline and 4-aminobenzenesulfonic acid. These diazonium salts are then coupled with naphthalene-2-sulfonic acid under controlled pH conditions to form the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The final product is often isolated through filtration and recrystallization techniques .
化学反应分析
Types of Reactions
Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Corresponding amines from the cleavage of azo bonds.
Substitution: Substituted aromatic compounds with different functional groups.
科学研究应用
Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
作用机制
The compound exerts its effects primarily through its azo bonds, which are responsible for its color properties. The molecular targets include various substrates that interact with the azo groups, leading to color changes. The pathways involved often include electron transfer processes that result in the absorption of specific wavelengths of light, giving the compound its characteristic color .
相似化合物的比较
Similar Compounds
- Disodium 6-hydroxy-5-(2-methoxy-4-sulfonato-m-tolyl)azo]naphthalene-2-sulfonate
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt
- Direct Orange 39
Uniqueness
Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate is unique due to its specific ethoxy and sulfonate functional groups, which provide distinct color properties and stability compared to other similar azo compounds. Its unique structure allows for specific applications in various industries and research fields .
属性
CAS 编号 |
36409-70-8 |
|---|---|
分子式 |
C24H18N4Na2O7S2 |
分子量 |
584.5 g/mol |
IUPAC 名称 |
disodium;5-[(4-ethoxyphenyl)diazenyl]-8-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H20N4O7S2.2Na/c1-2-35-18-7-3-16(4-8-18)25-27-23-13-14-24(22-15-20(37(32,33)34)11-12-21(22)23)28-26-17-5-9-19(10-6-17)36(29,30)31;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI 键 |
CAAGJCREAQXYJN-UHFFFAOYSA-L |
规范 SMILES |
CCOC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


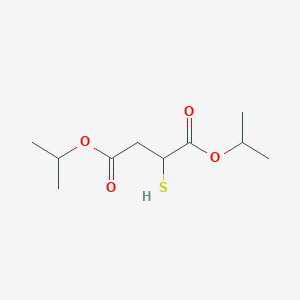
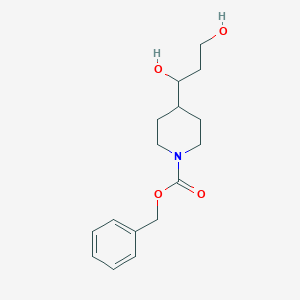
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone](/img/structure/B13956632.png)
